molecular formula C15H29NO B1476046 (1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol CAS No. 2098012-85-0

(1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol

Cat. No.: B1476046
CAS No.: 2098012-85-0
M. Wt: 239.4 g/mol
InChI Key: HQFKFGRZXLJOML-UHFFFAOYSA-N
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Description

(1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol is a useful research compound. Its molecular formula is C15H29NO and its molecular weight is 239.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to receptors on the cell surface, initiating a cascade of intracellular events that lead to changes in cellular function. Furthermore, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Changes in gene expression induced by this compound are often mediated through transcription factors that respond to the compound’s presence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s involvement in these pathways highlights its potential impact on metabolic processes and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its effects on cellular function and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

[1-(3,3,5-trimethylcyclohexyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO/c1-12-8-14(10-15(2,3)9-12)16-6-4-13(11-17)5-7-16/h12-14,17H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFKFGRZXLJOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol
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(1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol
Reactant of Route 3
(1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol
Reactant of Route 4
(1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol
Reactant of Route 5
(1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol
Reactant of Route 6
(1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.